Quetiapine EP Impurity P
Description
Quetiapine EP Impurity P is a useful research compound. Its molecular formula is C19H21N3S and its molecular weight is 323.5 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Quetiapine, the parent compound of Quetiapine EP Impurity P, is known to interact with several targets in the brain. It has a high affinity for serotonin 5-HT1A and 5-HT2A receptors , dopamine D1 and D2 receptors , histamine H1 receptors , and adrenergic α1 and α2 receptors . These receptors play crucial roles in regulating mood, cognition, sleep, and other central nervous system functions.
Mode of Action
Quetiapine’s mode of action is believed to be due to a combination of dopaminergic and serotonergic antagonism . Specifically, it is thought to exert its therapeutic effects through antagonism of dopamine D2 receptors and serotonin 5-HT2A receptors
Biochemical Pathways
The biochemical pathways affected by quetiapine involve the dopaminergic and serotonergic systems . By blocking dopamine D2 receptors, quetiapine can help regulate dopamine levels, which are often elevated in conditions like schizophrenia . Similarly, by blocking serotonin 5-HT2A receptors, quetiapine can help regulate serotonin levels, which can affect mood and anxiety .
Pharmacokinetics
Quetiapine is rapidly absorbed after oral administration, with a median time to reach maximum observed plasma concentration ranging from 1 to 2 hours . The drug is approximately 83% bound to serum proteins . The primary route of elimination is through hepatic metabolism, predominantly metabolised by cytochrome P450 (CYP) 3A4 . The mean terminal half-life of quetiapine is approximately 7 hours
Result of Action
The molecular and cellular effects of quetiapine’s action include changes in neurotransmitter levels in the brain, particularly dopamine and serotonin. This can lead to improvements in symptoms of schizophrenia, bipolar disorder, and major depressive disorder
Action Environment
Environmental factors can influence the action, efficacy, and stability of quetiapine. For example, co-administration with other drugs that inhibit or induce CYP3A4 can affect the metabolism and clearance of quetiapine . Additionally, factors such as age, liver function, and smoking status can also influence quetiapine’s pharmacokinetics
Properties
IUPAC Name |
6-(4-ethylpiperazin-1-yl)benzo[b][1,4]benzothiazepine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3S/c1-2-21-11-13-22(14-12-21)19-15-7-3-5-9-17(15)23-18-10-6-4-8-16(18)20-19/h3-10H,2,11-14H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUKQJNQKJWEVCE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2=NC3=CC=CC=C3SC4=CC=CC=C42 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101212479 | |
Record name | 11-(4-Ethylpiperazin-1-yl)dibenzo[b,f][1,4]thiazepine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101212479 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1011758-03-4 | |
Record name | 11-(4-Ethylpiperazin-1-yl)dibenzo[b,f][1,4]thiazepine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1011758-03-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | DES(2-hydroxyethoxy)quetiapine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1011758034 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 11-(4-Ethylpiperazin-1-yl)dibenzo[b,f][1,4]thiazepine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101212479 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DES(2-HYDROXYETHOXY)QUETIAPINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RWH9KS2BXZ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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